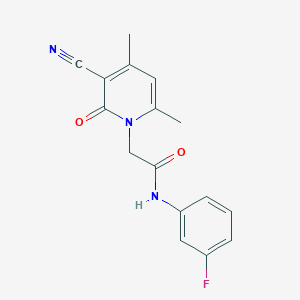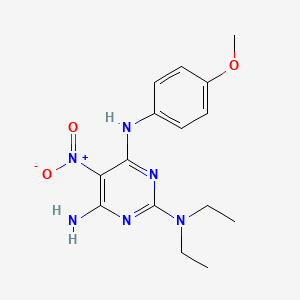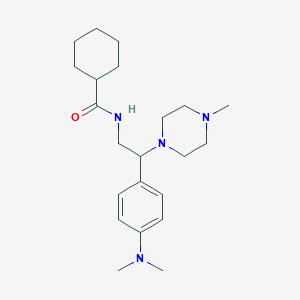![molecular formula C22H21N3O3 B11262831 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B11262831.png)
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure substituted with an oxadiazole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate nitrile with hydroxylamine to form the oxadiazole ring.
Quinoline Core Construction: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the oxadiazole ring with the quinoline core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may lead to partially or fully reduced oxadiazole rings .
Scientific Research Applications
3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYLQUINOLIN-4-ONE: This compound has a similar structure but with a methyl group instead of a propyl group, which may affect its biological activity and solubility.
[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]ACETONITRILE:
Uniqueness
The uniqueness of 3-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-PROPYL-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
InChI |
InChI=1S/C22H21N3O3/c1-3-13-25-14-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-28-22)15-9-11-16(12-10-15)27-4-2/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
SWTZLRHAVSFGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methoxyphenyl)ethyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11262754.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B11262779.png)
![ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11262783.png)
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11262791.png)
![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262797.png)
![N-(2,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262803.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11262806.png)

![N-(2,6-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262819.png)
![N-(2,5-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262820.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11262826.png)
![3,4-dimethyl-N-(3-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11262833.png)

